molecular formula C8H13Cl2FN2 B13038788 (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13038788
M. Wt: 227.10 g/mol
InChI Key: CVWDFEIMDJUVDF-JZGIKJSDSA-N
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Description

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and two amine groups attached to the ethane chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3-fluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield imines, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both fluorine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13Cl2FN2

Molecular Weight

227.10 g/mol

IUPAC Name

(1R)-1-(3-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11FN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1

InChI Key

CVWDFEIMDJUVDF-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)N.Cl.Cl

Origin of Product

United States

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